molecular formula C22H20ClN5O2 B2895049 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105200-67-6

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2895049
CAS No.: 1105200-67-6
M. Wt: 421.89
InChI Key: HUDWTWSAAOVRPY-UHFFFAOYSA-N
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Description

3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a central pyrimido[5,4-b]indol-4-one scaffold substituted with a 2-oxoethylpiperazine moiety bearing a 4-chlorophenyl group. This compound shares structural similarities with ligands targeting adrenergic and serotonin receptors, as well as antifungal and antiviral agents, due to the pharmacophoric piperazine and heterocyclic indole motifs .

Properties

IUPAC Name

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c23-15-5-7-16(8-6-15)26-9-11-27(12-10-26)19(29)13-28-14-24-20-17-3-1-2-4-18(17)25-21(20)22(28)30/h1-8,14,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWTWSAAOVRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorophenyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Piperazine Substitutions: The 4-chlorophenyl group in the target compound likely confers moderate α1-adrenoceptor affinity but lower selectivity compared to 2-methoxy or 2-chloro analogs, where electron-donating/-withdrawing groups optimize receptor binding .
  • Core Modifications: Replacement of the pyrimidoindole-2,4-dione moiety (as in compounds) with a 4-one system (target compound) may reduce α1-adrenoceptor affinity, as dione derivatives show higher activity .

Physicochemical Properties

  • Solubility : Piperazine-containing pyrimidoindoles generally exhibit low aqueous solubility due to hydrophobic aromatic groups. For example, L-173 requires cyclodextrin complexation to enhance solubility in physiological buffers .
  • Thermodynamic Stability : Derivatives like L-173 show temperature-dependent solubility, with improved stability in acidic conditions (pH 1.2–2.0), a trait likely shared by the target compound due to structural similarity .

Pharmacological Potential

  • Anticancer Activity : Thiazolidine-pyrimidoindole hybrids (e.g., L-173) demonstrate dual antifungal and anticancer effects, suggesting the target compound’s piperazine linkage could be leveraged for similar applications .

Biological Activity

The compound 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H18ClN3O3
  • Molecular Weight : 383.83 g/mol
  • CAS Number : 53646-63-2

The compound features a pyrimidine core linked to a piperazine moiety and a chlorophenyl group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Specifically, it has been studied for its potential effects on:

  • Serotonin Receptors : The piperazine ring is known to interact with serotonin receptors, which may play a role in mood regulation and anxiety.
  • Dihydroorotate Dehydrogenase (DHODH) : Similar compounds have shown inhibition of DHODH, an enzyme involved in pyrimidine biosynthesis, which could have implications in cancer therapy and immunosuppression .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntidepressantPotential modulation of serotonin pathways.
AnticancerInhibition of DHODH leading to reduced cell proliferation.
AntimicrobialActivity against various bacterial strains.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study investigated the effects of similar compounds on serotonin receptor activity. The results indicated that modifications to the piperazine structure enhanced binding affinity to 5-HT receptors, suggesting potential antidepressant properties .
  • Inhibition of DHODH :
    Research focusing on derivatives of this compound demonstrated significant inhibition of DHODH in vitro. This inhibition correlated with decreased proliferation rates in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Antimicrobial Properties :
    A comparative study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential use in treating infections .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves sequential coupling of the pyrimidoindole core with functionalized piperazine derivatives. A typical route includes:

  • Step 1: Formation of the 2-oxoethyl intermediate via nucleophilic substitution between 4-(4-chlorophenyl)piperazine and ethyl bromoacetate under reflux in anhydrous acetonitrile .
  • Step 2: Thiol-alkylation of the pyrimidoindole scaffold using the intermediate from Step 1, catalyzed by NaH in DMF at 0–5°C .
  • Step 3: Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) to achieve >90% purity . Critical parameters include strict moisture control, temperature gradients, and stoichiometric ratios to minimize side reactions (e.g., over-alkylation) .

Q. Which spectroscopic methods are most effective for structural characterization?

  • ¹H/¹³C NMR: Assigns proton environments (e.g., piperazine N–CH₂ groups at δ 2.5–3.5 ppm) and confirms aromaticity of the pyrimidoindole system .
  • High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 441.56 vs. calculated for C₂₅H₂₅ClN₅O₂) .
  • X-ray crystallography: Resolves 3D conformation, particularly the orientation of the 4-chlorophenyl group relative to the indole core .

Advanced Research Questions

Q. How does the 3D conformation influence biological activity, and what computational tools are used to study this?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (AMBER) reveal that the 4-chlorophenyl group stabilizes interactions with hydrophobic pockets in serotonin receptors (5-HT₁A/2A). The piperazine moiety adopts a chair conformation, positioning its nitrogen atoms for hydrogen bonding with Asp116 and Tyr390 residues . Free energy perturbation (FEP) calculations quantify binding affinity differences (±0.5 kcal/mol) between enantiomers .

Q. What strategies resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

Discrepancies in IC₅₀ values (e.g., 5-HT₁A: 12 nM vs. 45 nM) arise from assay conditions:

  • Receptor source: Recombinant human vs. rat receptors exhibit 20–30% variation in ligand affinity .
  • Buffer pH: Activity drops at pH >7.5 due to deprotonation of the piperazine nitrogen . Standardization using reference ligands (e.g., WAY-100635 for 5-HT₁A) and orthogonal assays (e.g., cAMP vs. calcium flux) improves reproducibility .

Q. How can metabolic stability be improved without compromising target binding?

  • Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 7-position to block CYP3A4-mediated oxidation .
  • Prodrug approach: Mask the 2-oxoethyl group as a tert-butyl carbonate, enhancing plasma half-life from 1.2 h to 4.5 h in murine models .
  • In silico ADMET: SwissADME predicts reduced hepatotoxicity (P450 inhibition score <0.7) after fluorination .

Key Recommendations for Researchers

  • Prioritize chiral synthesis to isolate enantiomers with distinct pharmacological profiles .
  • Validate computational models with experimental crystallography and mutagenesis studies .
  • Cross-reference biological data with standardized assay protocols to mitigate variability .

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